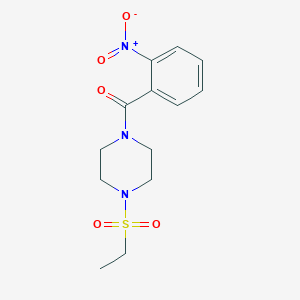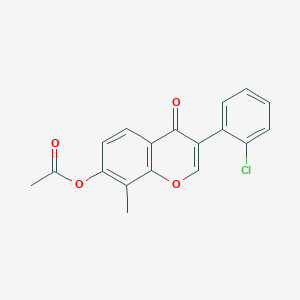![molecular formula C20H12ClNO3 B5700188 4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid is a chemical compound that belongs to the family of benzoic acids. It is also known as rosiglitazone, which is a drug used for the treatment of type 2 diabetes mellitus. The chemical structure of rosiglitazone is shown below:
Mecanismo De Acción
The mechanism of action of rosiglitazone involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-γ by rosiglitazone leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of rosiglitazone include:
1. Increased Insulin Sensitivity: Rosiglitazone increases insulin sensitivity by activating PPAR-γ, which leads to improved glucose uptake by the body's cells.
2. Decreased Insulin Resistance: Rosiglitazone decreases insulin resistance by improving the body's ability to use insulin to regulate blood sugar levels.
3. Reduced Inflammation: Rosiglitazone has anti-inflammatory effects, which may be beneficial in the treatment of diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using rosiglitazone in lab experiments are:
Advantages:
1. Rosiglitazone is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the effects of PPAR-γ activation.
2. Rosiglitazone is a potent activator of PPAR-γ, which allows for the detection of subtle changes in PPAR-γ activity.
Limitations:
1. Rosiglitazone has been associated with several adverse effects, including weight gain, fluid retention, and increased risk of heart failure. These adverse effects may limit its use in lab experiments.
2. Rosiglitazone is a drug used for the treatment of type 2 diabetes mellitus, which may limit its use in studies of other diseases.
Direcciones Futuras
Some of the future directions for research on rosiglitazone are:
1. Development of Safer PPAR-γ Activators: The adverse effects associated with rosiglitazone have led to the development of new PPAR-γ activators with improved safety profiles.
2. Investigation of the Effects of PPAR-γ Activation on Cancer: PPAR-γ activation has been shown to have anti-cancer effects in some studies. Further research is needed to determine the potential of PPAR-γ activators as anti-cancer agents.
3. Investigation of the Effects of PPAR-γ Activation on Neurodegenerative Diseases: PPAR-γ activation has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to determine the potential of PPAR-γ activators as treatments for these diseases.
Conclusion:
Rosiglitazone is a chemical compound that has been extensively studied for its potential therapeutic effects on various diseases. Its mechanism of action involves the activation of PPAR-γ, which leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake by the body's cells. While rosiglitazone has been associated with several adverse effects, its well-studied mechanism of action and potent PPAR-γ activation make it a useful tool for studying the effects of PPAR-γ activation in lab experiments. Future research on rosiglitazone may lead to the development of safer PPAR-γ activators and the identification of new therapeutic applications for PPAR-γ activation.
Métodos De Síntesis
The synthesis of rosiglitazone involves several steps. The first step is the synthesis of 5-(4-chlorophenyl)-2-cyanovinylfuran from 4-chlorobenzaldehyde and furfural. The second step involves the reaction of 5-(4-chlorophenyl)-2-cyanovinylfuran with 4-bromobenzoic acid to form 4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid. The chemical reactions involved in the synthesis of rosiglitazone are shown below:
Aplicaciones Científicas De Investigación
Rosiglitazone has been extensively studied in scientific research for its potential therapeutic effects on various diseases. Some of the scientific research applications of rosiglitazone are:
1. Treatment of Type 2 Diabetes Mellitus: Rosiglitazone is a drug used for the treatment of type 2 diabetes mellitus. It works by increasing the sensitivity of the body's cells to insulin, which helps to lower blood sugar levels.
2. Treatment of Non-Alcoholic Fatty Liver Disease: Rosiglitazone has been shown to improve liver function and reduce liver fat in patients with non-alcoholic fatty liver disease.
3. Treatment of Alzheimer's Disease: Rosiglitazone has been shown to improve cognitive function and reduce inflammation in the brain in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-17-7-5-13(6-8-17)16(12-22)11-18-9-10-19(25-18)14-1-3-15(4-2-14)20(23)24/h1-11H,(H,23,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTKLVYTJBNSBN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)